(-)-Ambroxide

olfactory threshold enantiomeric purity detection sensitivity

Select enantiopure (-)-Ambroxide (CAS 6790-58-5) over racemic Ambrox DL (CAS 3738-00-9) to secure the warm, silky-smooth, salty-marine amber accord essential for luxury fragrances. This levorotatory single enantiomer is the validated OR7A17 human olfactory receptor agonist, delivering authentic ambergris fidelity at 0.05–0.2% dosing with >24-hour longevity and a ~0.3 ppb detection threshold for unmatched cost efficiency. Unlike racemic mixtures lacking independent REACH registration, (-)-Ambroxide carries a complete RIFM safety dossier clearing all 7 human health endpoints and unrestricted IFRA status across all 12 product categories—minimizing regulatory friction in global markets. Ideal for premium fragrance formulation, olfactory receptor pharmacology, and sustainable biosynthetic terpene cyclase engineering.

Molecular Formula C16H28O
Molecular Weight 236.39 g/mol
CAS No. 6790-58-5
Cat. No. B145951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Ambroxide
CAS6790-58-5
Synonyms(3aR,5aS,9aS,9bR)-Dodecahydro-3a,6,6,9a-tetramethyl-naphtho[2,1-b]furan;  [3aR-(3aα,5aβ,9aα,9bβ)]-Dodecahydro-3a,6,6,9a-tetramethyl-naphtho[2,1-b]furan;  (-)-Ambrox;  (-)-Ambroxan;  (-)-Norlabdane Oxide;  Amberlyn Super;  Amberlyn Super PM 577;  Ambrafuran; 
Molecular FormulaC16H28O
Molecular Weight236.39 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC3(C2CCO3)C)C)C
InChIInChI=1S/C16H28O/c1-14(2)8-5-9-15(3)12(14)6-10-16(4)13(15)7-11-17-16/h12-13H,5-11H2,1-4H3/t12-,13+,15-,16+/m0/s1
InChIKeyYPZUZOLGGMJZJO-LQKXBSAESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
SolubilityInsoluble in water
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Ambroxide (CAS 6790-58-5) Technical Procurement: Core Identity and Class Positioning


(-)-Ambroxide (CAS 6790-58-5), also known as Ambroxan, Ambrofix, or levorotatory Ambrox, is a chiral tricyclic diterpenoid ether (C₁₆H₂₈O; MW 236.40) that constitutes the primary odorant responsible for the characteristic ambergris scent [1]. This compound exists as a white to almost white crystalline solid with a melting point of 75–79°C and a specific rotation [α]²⁰/D of -24.0 to -29.5° in toluene or chloroform [2]. It is produced industrially via semi-synthesis from sclareol (extracted from Salvia sclarea) or through emerging biosynthetic fermentation routes, with global annual usage exceeding 1,000 metric tons as of IFRA 2015 data [3].

Why Generic 'Ambroxide' Purchasing Carries Formulation Risk: Chirality Determines Olfactory Potency


In the fragrance supply chain, compounds labeled broadly as 'Ambroxide' or 'Ambroxan' may actually represent the racemic (DL) mixture (CAS 3738-00-9) rather than the enantiomerically pure (-)-form. This distinction is non-trivial: racemic Ambrox DL exhibits a drier, smokier-leathery profile with harsher texture and is typically produced via cost-driven synthetic isomerization routes [1]. In contrast, the single (-)-enantiomer retains the natural levorotatory configuration and delivers the warm, silky-smooth, salty-marine amber accord prized in premium fragrance formulations [2]. A 2025 genetic study further identified that the human olfactory receptor OR7A17 is specifically tuned to (-)-Ambroxide, and that individuals lacking functional OR7A17 alleles perceive (-)-Ambroxide as significantly less pleasant—a receptor-level specificity not replicated with racemic mixtures [3]. Generic substitution therefore introduces both perceptible sensory deviation and unpredictable hedonic response across consumer populations.

(-)-Ambroxide Comparative Evidence: Quantified Performance Differentiation for Procurement Decisions


Enantiomeric Purity Drives a 100-Fold Lower Detection Threshold Compared to Racemic Form

(-)-Ambroxide in its enantiomerically pure, levorotatory form exhibits an exceptionally low odor detection threshold of approximately 0.3 parts per billion (ppb) [1]. This represents a substantively lower threshold than racemic Ambrox DL formulations, which produce a 'drier profile with smoky-leathery tones and harsher texture' even at comparable concentrations, and are described in industry comparisons as having 'similar longevity but harsher texture' [2]. The racemic form (Cetalox-type) provides a warmer but less radiant projection and requires higher dosing to achieve equivalent olfactory impact [3].

olfactory threshold enantiomeric purity detection sensitivity

OR7A17 Receptor Tuning Confers Specific Agonist Activity for (-)-Enantiomer

Functional assay data demonstrate that the human olfactory receptor OR7A17 is specifically tuned to (-)-Ambroxide, with reported log₁₀ EC₅₀ values of -4.506, -6.61, and -5.89 across independent experimental determinations [1]. The receptor OR7A17 shows an expression value of 100 and an adjusted Top of 10, indicating robust functional coupling [1]. Genetic population analysis reveals that non-functional OR7A17 alleles are prevalent in human populations, particularly in East Asia; individuals lacking functional OR7A17 alleles could still detect (-)-Ambroxide but found its scent significantly less pleasant compared to those with functional alleles [2]. This receptor-level enantioselectivity is not documented for the racemic DL mixture or related amber odorants such as Ambrocenide.

olfactory receptor OR7A17 receptor pharmacology enantioselectivity

Engineered SHC Enzyme Variant Achieves 397-Fold Improvement in (-)-Ambroxide Synthase Activity

Research published in Angewandte Chemie International Edition demonstrates that synergistic tailoring of the active site and entrance tunnel of squalene-hopene cyclase (SHC) generated a 397-fold improved (-)-Ambroxide synthase [1]. The engineered variant achieved a total turnover number exceeding 10⁵, enabling gram-scale production of (-)-Ambroxide from (E,E)-homofarnesol with high stereoselectivity [1]. In whole-cell biotransformation experiments, approximately 0.75 g of (-)-Ambroxide was produced using only 10 mg of E. coli whole cells [2].

biocatalysis enzyme engineering green chemistry process yield

RIFM Safety Assessment Clears All 7 Human Health Endpoints with No Usage Restrictions Under IFRA 51st Amendment

The Research Institute for Fragrance Materials (RIFM) published a comprehensive safety assessment of (-)-Ambroxide (CAS 6790-58-5) in 2021, evaluating 7 human health endpoints including genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety [1]. All endpoints were cleared using target data, read-across, and/or Threshold of Toxicological Concern (TTC) approaches [1]. Consequently, (-)-Ambroxide is listed as completely unrestricted under the IFRA 51st Amendment, with no usage limits in any of the 12 IFRA product categories [2]. In contrast, the racemic Ambrox DL (CAS 3738-00-9) is noted in the same RIFM assessment as a separate CAS entity, with the safety assessment noting that 'CAS #3738-00-9 has not been registered under REACH as of 06/30/2021' and that its safety evaluation relies partially on read-across from CAS 6790-58-5 [1].

toxicology safety assessment regulatory compliance IFRA

Natural-Derived (-)-Ambroxide Delivers Superior Olfactory Fidelity at 0.05%–0.2% Dosing in Premium Perfumery

Industry formulation data indicates that natural levorotatory (-)-Ambroxide (Ambroxane L), produced via the sclareol → ozonolysis → cyclization → reduction pathway, delivers a 'warm woody-amber accord with salty-marine nuances reminiscent of natural ambergris' at typical dosages of 0.05%–0.2% in high-end perfumery applications (e.g., Amouage Epic Man) [1]. In contrast, the synthetic racemate Ambroxane 250313/Cetalox, produced via fermentation and chemical conversion, produces a 'drier profile with smoky-leathery tones, intense top notes, and robust diffusion' and typically requires higher dosages of 0.1%–1% in mass-market formulations (e.g., Dior Sauvage) to achieve comparable presence [1]. The natural-derived pathway retains the levorotatory configuration and yields a 'silky-smooth longevity (>24 hours)' [1].

perfumery formulation dosing optimization olfactory quality cost-performance

(-)-Ambroxide Evidence-Based Application Scenarios: Where Differentiation Drives Selection


Premium Fine Fragrance Development Requiring Authentic Ambergris Accord

When formulating luxury perfumes where natural ambergris fidelity is paramount (e.g., niche and high-end designer launches), select enantiopure (-)-Ambroxide derived from the natural sclareol pathway. The 0.05%–0.2% dosing range yields a warm, silky-smooth woody-amber character with salty-marine nuances that closely replicates aged ambergris, with longevity exceeding 24 hours [1]. The ~0.3 ppb detection threshold [2] enables perceptible impact at trace concentrations, providing cost efficiency unmatched by racemic alternatives that require 4–5× higher dosing to achieve comparable presence.

Olfactory Neuroscience Research Requiring Receptor-Specific Agonists

For academic or industrial research investigating structure-odor relationships or olfactory receptor pharmacology, (-)-Ambroxide (CAS 6790-58-5) is the validated agonist for the OR7A17 human olfactory receptor, with documented log₁₀ EC₅₀ values of -4.506, -6.61, and -5.89 [1]. The discovery that OR7A17 is specifically tuned to (-)-Ambroxide—and that non-functional OR7A17 alleles alter perceived pleasantness across human populations [2]—makes this compound essential for studies of genetic variation in olfaction, enantioselective receptor activation, or the molecular basis of ambergris perception.

Biocatalysis and Green Chemistry Process Development

Research groups and industrial R&D teams developing sustainable fragrance ingredient production should utilize (-)-Ambroxide as a benchmark target for terpene cyclase engineering. The 397-fold improvement in SHC synthase activity and >10⁵ total turnover number achieved through active site and tunnel engineering [1] establishes a reproducible biocatalytic route from (E,E)-homofarnesol. The availability of artificial microbial consortium approaches for (-)-ambradiol production as a direct precursor [2] further positions (-)-Ambroxide as a model system for developing fermentation-based supply chains that reduce reliance on plant-extracted sclareol.

Regulatory-Compliant Personal Care Product Formulation

For formulators developing cosmetics, toiletries, or household products destined for global markets with stringent fragrance regulations, enantiopure (-)-Ambroxide offers a fully unrestricted IFRA status across all 12 product categories [1] and a complete RIFM safety dossier clearing all 7 human health endpoints [2]. This stands in contrast to the racemic Ambrox DL (CAS 3738-00-9), which lacks independent REACH registration and relies on read-across safety justification [2]. Procurement of the enantiopure material minimizes regulatory friction and documentation burden in markets where read-across approaches face increasing scrutiny.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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